GPR35 Antagonism: Confirmed Inactivity vs. Potent Reference Antagonist ML145
In a BRET-based human GPR35 SPASM sensor assay employing 300 µM zaprinast as agonist and 10 µM CID2745687 as positive control, (E)-3-(furan-2-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acrylamide exhibited no measurable antagonism (IC50 > 100 µM, classified as inactive) [1]. By contrast, the well-characterized GPR35 antagonist ML145 (CID-2286812) displays an IC50 of 20.1 nM under comparable assay conditions [2]. This >5,000-fold difference in potency confirms that the target compound is functionally silent at GPR35, a critical differentiator for experimental designs requiring GPR35 pathway sparing.
| Evidence Dimension | GPR35 antagonism potency |
|---|---|
| Target Compound Data | IC50 > 100 µM (inactive) |
| Comparator Or Baseline | ML145 (CID-2286812): IC50 = 20.1 nM [2] |
| Quantified Difference | >5,000-fold weaker than ML145 |
| Conditions | Human GPR35 SPASM sensor BRET assay; agonist: 300 µM zaprinast; positive control: 10 µM CID2745687 [1]; ML145 data from independent GPR35 antagonism assays [2]. |
Why This Matters
This inactivity fingerprint directly differentiates the compound from GPR35-active scaffolds (ML145, ML144, CID2745687) and supports its use as a negative-control chemotype in GPCR screening cascades.
- [1] ECBD Assay EOS300038. GPR35 antagonism: primary assay details and reported inactivity of EOS15841 (IC50 > 100 µM). European Chemical Biology Database. View Source
- [2] ML145 probe report. Selective GPR35 Antagonists – Probes 1 & 2. NCBI Probe Report; ML145 IC50 = 20.1 nM at human GPR35/CXCR8. View Source
